3-(2-Propynyloxy)azetidine trifluoroacetate

Übersicht

Beschreibung

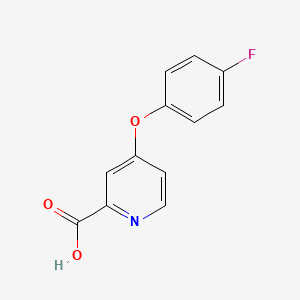

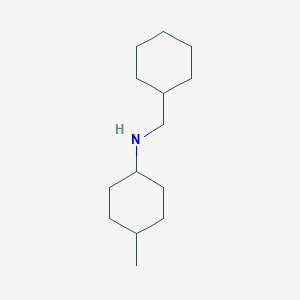

“3-(2-Propynyloxy)azetidine trifluoroacetate” is an organic chemical compound that has attracted the attention of scientists and researchers due to its unique physical and chemical properties. It has a CAS Number of 1864051-83-1 and a molecular weight of 225.17 . The IUPAC name for this compound is 3-(prop-2-yn-1-yloxy)azetidine 2,2,2-trifluoroacetate .

Synthesis Analysis

The synthesis of azetidines, such as “3-(2-Propynyloxy)azetidine trifluoroacetate”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular formula of “3-(2-Propynyloxy)azetidine trifluoroacetate” is C8H10F3NO3 . The InChI code for this compound is 1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2; (H,6,7) .Physical And Chemical Properties Analysis

“3-(2-Propynyloxy)azetidine trifluoroacetate” has a molecular weight of 225.17 . Its molecular formula is C8H10F3NO3 . The compound is an irritant .Wissenschaftliche Forschungsanwendungen

Epigenetic Modulation in Cancer Therapy

Research on azacitidine, a nucleoside analog, has shown significant promise in the treatment of myelodysplastic syndromes (MDS) and is indicative of how chemical compounds can be used to modulate epigenetic mechanisms for therapeutic purposes. Azacitidine's mechanism involves the inhibition of DNA methyltransferases, leading to the reactivation of silenced genes and induction of cell differentiation or apoptosis in malignant cells. This approach has significantly prolonged overall survival in patients with higher-risk MDS, demonstrating the potential of chemical compounds in epigenetic therapy (Santini, 2009).

Antiviral and Antimicrobial Applications

Compounds like aziridine alkaloids, with their natural occurrence in terrestrial and marine species, have shown a wide range of biological activities, including antitumor, antimicrobial, and antibacterial effects. The research underscores the potential of such chemical compounds as drug prototypes or leads for drug discovery, highlighting their importance in developing new therapeutic agents (Ismail, Levitsky, & Dembitsky, 2009).

Antioxidant Activity and Health

Studies on antioxidant capacity assays, such as those involving azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), illustrate how chemical compounds can be utilized to assess the antioxidant capacity of various samples. These assays, based on hydrogen atom transfer and electron transfer reactions, play a crucial role in understanding the antioxidant properties of compounds, which can have significant implications for food science, medicine, and overall health (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

Zukünftige Richtungen

Azetidines, such as “3-(2-Propynyloxy)azetidine trifluoroacetate”, have been gaining significant attention in the scientific community due to their potential therapeutic and industrial applications. Future research may focus on improving the efficiency of the aza Paternò–Büchi reaction and exploring new reaction protocols .

Eigenschaften

IUPAC Name |

3-prop-2-ynoxyazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPFUHOFCRKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Propynyloxy)azetidine trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)